Bz-423

Description

Context within Proapoptotic Small Molecules and Immunomodulators

Bz-423 is classified as a proapoptotic small molecule, a group of compounds that can induce programmed cell death, or apoptosis. This property is of significant interest in fields such as oncology and immunology, where the ability to selectively eliminate pathogenic cells is a key therapeutic strategy. Unlike traditional chemotherapeutics that often have widespread cytotoxic effects, the focus of modern research is on developing agents that can target specific cellular pathways. This compound fits this paradigm by initiating apoptosis through a distinct mechanism of action. aacrjournals.org

Furthermore, this compound is recognized as an immunomodulator, a substance that can alter the activity of the immune system. Its ability to selectively target and eliminate pathogenic lymphocytes, particularly B cells, without causing broad immunosuppression, positions it as a compound of interest for treating autoimmune diseases. aacrjournals.orgnih.gov In conditions like systemic lupus erythematosus (SLE), the immune system mistakenly attacks the body's own tissues. This compound's capacity to induce apoptosis in the hyperactive immune cells that drive these diseases underscores its potential as a targeted immunomodulatory agent. nih.gov

Discovery and Initial Characterization of this compound as a Novel Benzodiazepine (B76468) Derivative

This compound was identified from a library of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds well-known for their effects on the central nervous system. frontiersin.org However, this compound distinguishes itself from typical benzodiazepines. Initial studies revealed that it possesses potent cytotoxic properties against lymphoid cells. aacrjournals.orgaacrjournals.org This activity was found to be independent of the peripheral benzodiazepine receptor, which is often the target of other compounds in this class. aacrjournals.org

The initial characterization of this compound focused on its proapoptotic effects. It was observed that exposure of cells to this compound led to the rapid generation of superoxide (B77818), a reactive oxygen species (ROS), within the mitochondria. frontiersin.orgnih.gov This burst of superoxide acts as a key signaling molecule, initiating the apoptotic cascade. nih.govresearchgate.net Phenotypic screening of B cells treated with this compound demonstrated classic signs of apoptosis, including cell shrinkage, nuclear condensation, and DNA fragmentation. frontiersin.org A pivotal discovery in its early characterization was the identification of its molecular target: the F1F0-ATP synthase, a critical enzyme in cellular energy production located in the mitochondria. frontiersin.orgnih.gov Specifically, this compound binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of this enzyme. frontiersin.orgnih.gov This interaction inhibits the enzyme's function, leading to the production of superoxide and subsequent cell death. aacrjournals.orgnih.gov

The selective action of this compound against pathogenic lymphocytes was a key finding. In mouse models of lupus, this compound was shown to specifically eliminate disease-causing germinal center B cells, leading to an attenuation of the disease. aacrjournals.orgnih.gov This selectivity is thought to be linked to the heightened activation state and altered calcium signaling of autoreactive B cells, making them more susceptible to the apoptotic signals induced by this compound. nih.gov

Research Findings on this compound's Initial Characterization

| Finding | Experimental System | Key Observation | Reference |

|---|---|---|---|

| Induction of Apoptosis | Ramos B lymphoma cells | Induces apoptosis and mitochondrial cytochrome c release. | caymanchem.com |

| Cell Cycle Arrest | Ramos B lymphoma cells | Induces G1 phase cell cycle arrest. | aacrjournals.orgcaymanchem.com |

| Superoxide Production | Isolated bovine heart mitochondria | Inhibits mitochondrial complex V (F1F0-ATP synthase) leading to ROS production. | caymanchem.com |

| In Vivo Efficacy | MRL/Mpj-Fas lpr mouse model of lupus | Reduces pathogenic T cell levels, kidney fibrosis, and synovial cell proliferation. | caymanchem.com |

Structure

3D Structure

Properties

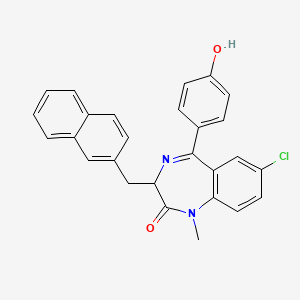

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCSNHREFFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944275 | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-95-1 | |

| Record name | BZ-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZ-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Bz 423

Identification of the Primary Molecular Target

Initial investigations into the mechanism of Bz-423 revealed that its cytotoxic effects were linked to the rapid generation of superoxide (B77818) within mitochondria. frontiersin.orgjci.org This finding suggested that the compound interacted directly with a component of the mitochondrial machinery. nih.gov

The primary molecular target of this compound has been unequivocally identified as the mitochondrial F₀F₁-ATP synthase, also known as Complex V of the electron transport chain. frontiersin.orgarxiv.orgnih.gov This enzyme is fundamental to cellular metabolism, responsible for the majority of ATP production in eukaryotic cells through oxidative phosphorylation. frontiersin.orgnih.gov Phage display screening was a key technique used to validate F₀F₁-ATP synthase as the direct binding partner for this compound. arxiv.orgnih.gov The interaction of this compound with this enzyme is central to all its subsequent downstream effects. nih.gov

Further research pinpointed the specific binding site of this compound on the F₀F₁-ATP synthase complex. It binds directly to the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP), a crucial subunit that forms part of the enzyme's stator. frontiersin.orgnih.govnih.govnih.gov The OSCP connects the catalytic F₁ headpiece to the membrane-embedded F₀ motor, playing a vital role in coupling the proton motive force to ATP synthesis. frontiersin.org this compound binds to the top of the enzyme at the interface between the OSCP and the α and β subunits of the F₁ domain. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy studies using a water-soluble analog of this compound have provided detailed insights into the binding interaction. These studies revealed that binding induces conformational changes in the OSCP. duke.edu This suggests an allosteric mechanism of inhibition, where the binding event perturbs the structure of the OSCP, thereby disrupting the communication between the F₁ and F₀ domains of the enzyme. duke.edu

Table 1: Amino Acid Residues in OSCP Involved in this compound Binding This interactive table details the specific residues within the Oligomycin Sensitivity Conferring Protein (OSCP) identified through NMR spectroscopy as constituting the binding site for a this compound analog. duke.edu

| Residue Name | Abbreviation | Position |

|---|---|---|

| Methionine | Met | 51 |

| Leucine | Leu | 56 |

| Lysine | Lys | 65 |

| Valine | Val | 66 |

| Lysine | Lys | 75 |

| Lysine | Lys | 77 |

Modulation of Mitochondrial F₀F₁-ATP Synthase Catalytic Activity

The binding of this compound to the OSCP subunit directly modulates the enzymatic function of the F₀F₁-ATP synthase. arxiv.orgarxiv.org This modulation affects both the forward (ATP synthesis) and reverse (ATP hydrolysis) reactions catalyzed by the enzyme.

This compound acts as an inhibitor of the F₀F₁-ATPase. nih.govduke.edu In vitro experiments using isolated sub-mitochondrial particles demonstrated that this compound inhibits both ATP synthesis and ATP hydrolysis. frontiersin.orgarxiv.org The inhibitory effect is dependent on the presence of the OSCP subunit, as ATP hydrolysis by the isolated F₁ portion of the enzyme was only reduced when it was assembled with OSCP. frontiersin.org At concentrations of approximately 5 to 10 µM, this compound was found to reduce both the synthesis and hydrolysis rates to about 50% of their maximum. arxiv.org This moderate inhibition of ATP synthesis contrasts with potent inhibitors like oligomycin, which cause a severe depletion of cellular ATP. nih.gov

Quantitative enzymatic analysis has characterized this compound as an uncompetitive inhibitor of mitochondrial F₀F₁-ATP synthase. frontiersin.orgarxiv.org Unlike competitive inhibitors that bind to the active site or non-competitive inhibitors that bind to an allosteric site regardless of substrate binding, an uncompetitive inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Kₘ). frontiersin.org This is distinct from the inhibitor oligomycin, which only reduces the Vmax. frontiersin.org Furthermore, this compound is described as an inhibitor with a lower affinity that dissociates rapidly from the enzyme. nih.gov

Table 2: Summary of this compound's Inhibitory Action on F₀F₁-ATP Synthase This interactive table summarizes the key characteristics of the enzymatic inhibition of F₀F₁-ATP synthase by this compound based on quantitative analysis. frontiersin.orgarxiv.orgarxiv.org

| Parameter | Description | Finding |

|---|---|---|

| Affected Processes | Catalytic functions inhibited by this compound. | ATP Synthesis and ATP Hydrolysis. frontiersin.orgarxiv.org |

| Inhibition Type | The classical enzyme inhibition model that describes this compound's action. | Uncompetitive Inhibition. frontiersin.orgarxiv.org |

| Effect on Vmax | The effect on the maximum rate of the enzymatic reaction. | Vmax is decreased. frontiersin.org |

| Effect on Kₘ | The effect on the substrate concentration at which the reaction rate is half of Vmax. | Kₘ is decreased. frontiersin.org |

| Effective Concentration | The approximate concentration range for significant inhibition. | ~5-10 µM for 50% inhibition of ATP synthesis/hydrolysis. arxiv.org |

Initiation of Reactive Oxygen Species (ROS) Generation

A primary and critical consequence of this compound's interaction with F₀F₁-ATP synthase is the generation of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻). frontiersin.orgjci.orgnih.gov This ROS production is not a secondary effect of cell death but rather the upstream signal that initiates the apoptotic process. jci.orgnih.gov The generation of superoxide is rapid, occurring before other hallmark events of apoptosis like the collapse of the mitochondrial transmembrane potential. jci.orgnih.gov

This effect is specifically linked to the enzyme's activity state. The superoxide response to this compound requires actively respiring mitochondria (state 3 respiration), but does not occur in mitochondria with minimal respiration in the absence of ADP (state 4). frontiersin.org This indicates that the binding of this compound to F₀F₁-ATP synthase in a functioning respiratory chain leads to a transient uncoupling or "stutter" in the enzyme's rotary mechanism, which results in the incomplete reduction of oxygen and the formation of superoxide. frontiersin.orgnih.gov This targeted increase in mitochondrial ROS serves as a key signaling event triggered by this compound. nih.gov

Rapid Increase in Intracellular Superoxide Levels

A primary and immediate consequence of cellular exposure to this compound is a rapid and concentration-dependent increase in intracellular superoxide (O₂⁻) levels. nih.gov This event is the first detectable signal in the apoptotic pathway induced by the compound. aacrjournals.org In studies using Ramos B lymphoma cells, an increase in superoxide was observed within one hour of treatment with this compound. aacrjournals.orgjci.org This swift generation of ROS precedes other hallmark events of apoptosis, such as the release of cytochrome c, mitochondrial depolarization, and caspase activation. aacrjournals.orgjci.org The essential role of this superoxide burst is demonstrated by the fact that pretreating cells with antioxidants or free radical scavengers can attenuate the subsequent death cascade, confirming that cell killing by this compound is dependent on O₂⁻. jci.orgumich.eduumich.edu

The table below illustrates the sequence of key apoptotic events following treatment with this compound, highlighting the early onset of superoxide generation.

| Apoptotic Event | Time of Onset (Post this compound Treatment) |

| Superoxide (O₂⁻) Generation | < 1 hour |

| Cytochrome c Release | ~ 8 hours |

| Caspase Activation | > 8 hours |

| DNA Fragmentation | > 8 hours |

| Data derived from studies on Ramos B cells treated with 10 μM this compound. jci.org |

Origin of Superoxide from the Mitochondrial Respiratory Chain (MRC)

The source of the this compound-induced superoxide has been pinpointed to the mitochondria. jci.org Specifically, the compound interacts with the mitochondrial F₁F₀-ATPase (also known as Complex V), a critical component of the mitochondrial respiratory chain (MRC). nih.govfrontiersin.org Affinity-based screening identified the oligomycin-sensitivity conferring protein (OSCP), a subunit of the F₁F₀-ATPase, as the direct molecular target of this compound. nih.govnih.govnih.gov

Binding of this compound to the OSCP modulates the enzyme's function, inducing a transition from state 3 (active ADP-stimulated respiration) to state 4 (resting respiration) of the MRC. nih.govnih.govfrontiersin.org This inhibition of ATP synthesis while electron transport continues leads to a buildup of the proton motive force and subsequent generation of superoxide by the MRC. frontiersin.org This mechanism was confirmed in experiments with isolated mitochondria, which responded to this compound by increasing superoxide production, demonstrating that the compound acts directly on the mitochondrion independent of other cellular components. nih.gov The process requires actively respiring mitochondria, as the superoxide response is not observed in mitochondria in a minimal respiration state (state 4). frontiersin.org

Superoxide as a Critical Upstream Signaling Molecule

The superoxide generated by this compound is not merely a toxic byproduct but functions as a crucial upstream signaling molecule, or second messenger, that initiates a specific and sequential apoptotic program. nih.govjci.orgnih.gov Following its generation in the mitochondria, the superoxide signal propagates to activate downstream pathways.

In mouse embryonic fibroblasts (MEFs), this compound-induced superoxide activates the cytosolic Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov This leads to a mitogen-activated protein kinase (MAPK) cascade that results in the specific phosphorylation and activation of c-Jun N-terminal kinase (JNK). nih.gov Activated JNK then signals the activation of the pro-apoptotic Bcl-2 family proteins Bax and Bak, which are critical for inducing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the commitment to apoptosis. nih.gov

Interestingly, the signaling cascade can differ between cell types. In Ramos B lymphoma cells, the apoptotic response to this compound is independent of JNK activation. nih.gov Instead, the superoxide signal appears to be linked to the activation of Bax and Bak through the degradation of the anti-apoptotic protein Mcl-1. nih.gov This demonstrates that while the origin of the superoxide signal is consistent, the cellular machinery that interprets and propagates this signal can be cell-type specific. nih.gov

Independence from Classic Benzodiazepine (B76468) Receptors

A defining characteristic of this compound's mechanism of action is its complete independence from the classical benzodiazepine receptors that mediate the anxiolytic and sedative effects of drugs like diazepam. jci.orgnih.gov This distinction is rooted in its unique chemical structure and results in a pharmacological profile fundamentally different from traditional benzodiazepines. researchgate.net

Absence of Strong Binding to the Peripheral Benzodiazepine Receptor (PBR)

This compound does not operate through the Peripheral Benzodiazepine Receptor (PBR), an 18-kDa protein now more commonly known as the Translocator Protein (TSPO), which is primarily located on the outer mitochondrial membrane. aacrjournals.orgfrontiersin.orgnih.govmdpi.comnih.govmdpi.com Studies have explicitly shown that this compound does not strongly bind to the PBR/TSPO. frontiersin.org Furthermore, its cytotoxic mechanism is demonstrably different from that of known PBR ligands. jci.org

For instance, the potent PBR ligands PK11195 and 4'-chlorodiazepam (B374661) are significantly less cytotoxic than this compound, requiring much higher concentrations to induce cell death. jci.org This difference in potency underscores that this compound's pro-apoptotic activity is not a result of PBR interaction. aacrjournals.org Cell fractionation and inhibitor experiments have confirmed that the superoxide response originates from a mitochondrial target that is not the PBR. aacrjournals.org

The following table compares the cytotoxic potency of this compound to that of established PBR ligands.

| Compound | Target/Ligand Type | Cytotoxicity (ED₅₀) |

| This compound | F₁F₀-ATPase | ~4 µM |

| PK11195 | PBR/TSPO Ligand | > 50 µM |

| 4'-Chlorodiazepam | PBR/TSPO Ligand | > 50 µM |

| Data based on cytotoxicity assays in Ramos B cells. jci.org |

Lack of Interaction with the Central Benzodiazepine Receptor (CBR)

This compound does not bind to the Central Benzodiazepine Receptor (CBR). jci.orgnih.gov The CBR is part of the GABA-A receptor complex in the central nervous system and is the target for anxiolytic benzodiazepines. aacrjournals.org The lack of interaction is attributed to the chemical structure of this compound, which features a hydrophobic substituent at the C3 position. researchgate.net This structural element, which distinguishes this compound from clinically used anxiolytics, blocks its ability to bind to the CBR. researchgate.net Consequently, this compound is devoid of the sedative and anxiolytic properties associated with classic benzodiazepines.

Cellular and Subcellular Responses to Bz 423

Induction of Programmed Cell Death: Apoptosis

Bz-423 is a potent inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis. The apoptotic program triggered by this compound is characterized by a sequence of distinct morphological and biochemical changes, ultimately leading to the dismantling of the cell in a controlled manner. jci.org The process is initiated by the generation of mitochondrial superoxide (B77818), which serves as the primary signal for the downstream death cascade. jci.orgnih.gov

Treatment of susceptible cells, such as the Ramos B-cell lymphoma line, with this compound leads to the classic morphological signs of apoptosis. jci.orgfrontiersin.org These changes include a visible reduction in cell volume (cell shrinkage), condensation of the nucleus, cytoplasmic vacuolization, and the formation of membrane blebs. jci.orgfrontiersin.org

Biochemically, a key hallmark of this compound-induced apoptosis is the fragmentation of genomic DNA into a characteristic ladder pattern, which can be detected as a hypodiploid DNA peak by flow cytometry. jci.orgfrontiersin.org Another critical biochemical event is the activation of caspases, a family of cysteine proteases that execute the final stages of apoptosis. aacrjournals.orgjci.org The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 is observed following this compound treatment, leading to the cleavage of essential cellular proteins and the orderly disassembly of the cell. nih.govjci.org

Table 1: Timeline of Apoptotic Events Induced by this compound in Different Cell Lines

| Apoptotic Event | Mouse Embryonic Fibroblasts (MEFs) | Ramos B-Cells |

|---|---|---|

| Superoxide Generation | Within 1 hour nih.gov | Within 1 hour aacrjournals.org |

| Mcl-1 Degradation | Not reported as primary mechanism | Starts at 2 hours nih.gov |

| Bax Translocation | - | ~3 hours nih.gov |

| Caspase Activation | 8-12 hours nih.gov | 3-4 hours nih.gov |

| Cytochrome c Release | Starts at 8 hours nih.gov | 4-5 hours nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) Collapse | By 12 hours nih.gov | 5-6 hours nih.gov |

| DNA Fragmentation | By 24 hours nih.gov | Slightly delayed after caspase activation jci.org |

The apoptotic process initiated by this compound is fundamentally dependent on the mitochondria. jci.org The compound specifically targets a protein within the mitochondria to generate the superoxide signal, which then triggers the intrinsic pathway of apoptosis, a cascade heavily regulated by events at the mitochondrial membrane. nih.govaacrjournals.org

A pivotal, irreversible step in the this compound-induced apoptotic pathway is the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of pro-apoptotic proteins from the intermembrane space into the cytoplasm. nih.govnih.gov Chief among these is cytochrome c. aacrjournals.orgjci.org In mouse embryonic fibroblasts (MEFs), the release of cytochrome c into the cytosol is detected approximately 8 hours after treatment, with mitochondria becoming significantly depleted of the protein by the 12-hour mark. nih.gov In more sensitive Ramos B-cells, this event occurs earlier, at around 4 to 5 hours. nih.gov Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspases, thereby committing the cell to its demise. nih.gov

Following the initial generation of superoxide, a subsequent key event is the collapse of the mitochondrial membrane potential (ΔΨm). aacrjournals.orgjci.org It is important to note that the initial superoxide burst occurs prior to the collapse of the membrane potential, indicating that the depolarization is a consequence, not the cause, of the initial signaling event. jci.orgnih.gov In MEFs, the collapse of ΔΨm is observed by 12 hours, occurring nearly simultaneously with the release of cytochrome c. nih.gov In Ramos cells, this event is detected between 5 and 6 hours post-treatment. nih.gov This loss of membrane potential signifies a catastrophic failure of mitochondrial function and is a point of no return in the apoptotic process.

The execution of mitochondrial outer membrane permeabilization is controlled by the Bcl-2 family of proteins. The pro-apoptotic members Bax and Bak are essential mediators of this compound-induced apoptosis. nih.govnih.gov In response to the upstream superoxide signal, Bax and Bak are activated. nih.gov Studies show that in fibroblasts, the absence of both Bax and Bak renders the cells resistant to this compound, highlighting their critical role. nih.govnih.gov

Upon activation, Bax translocates from the cytosol to the mitochondria, an event observed in Ramos cells starting at approximately 3 hours post-treatment with this compound. nih.gov At the mitochondrial outer membrane, activated Bax and Bak homo-oligomerize, forming pores that facilitate the release of cytochrome c and other pro-apoptotic factors. nih.govnih.govyoutube.com Therefore, the activation of Bax and Bak is the direct mechanism leading to MOMP in the apoptotic pathway triggered by this compound. nih.govnih.gov

The activity of pro-apoptotic proteins like Bax and Bak is held in check by anti-apoptotic members of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1. youtube.com Interestingly, the cytotoxic effect of this compound appears to be independent of the expression levels of Bcl-2 and Bcl-xL. aacrjournals.org Instead, the mechanism in certain sensitive cell types, like B-lymphocytes, involves the specific and rapid degradation of another anti-apoptotic protein, Mcl-1. nih.govnih.gov

Treatment of Ramos B-cells with this compound leads to a superoxide-dependent decrease in the levels of Mcl-1 protein, which begins as early as 2 hours after exposure. nih.gov This degradation is a crucial step that links the initial superoxide signal to the activation of Bax and Bak. nih.govnih.gov By removing the inhibitory Mcl-1 protein, Bax and Bak are freed to become active and permeabilize the mitochondrial membrane. nih.gov This targeted degradation of Mcl-1, rather than a broad alteration of all anti-apoptotic Bcl-2 proteins, demonstrates a specific and regulated signaling pathway. nih.gov

Table 2: Role of Bcl-2 Family Proteins in this compound Induced Apoptosis

| Protein Family | Protein | Role/Response to this compound | Source |

|---|---|---|---|

| Anti-apoptotic | Bcl-2, Bcl-xL | Apoptosis occurs regardless of their expression levels. | aacrjournals.org |

| Anti-apoptotic | Mcl-1 | Undergoes rapid, superoxide-dependent degradation in B-cells, linking the initial signal to Bax/Bak activation. | nih.govnih.gov |

| Pro-apoptotic | Bax, Bak | Essential for apoptosis; activated by this compound signaling to induce mitochondrial outer membrane permeabilization. | nih.govnih.govnih.gov |

| Pro-apoptotic (BH3-only) | Bad, Bim, Bik, Puma | Act as upstream sensors of oxidant stress; their knockdown inhibits this compound-induced apoptosis in B-cells. | nih.govnih.gov |

Superoxide-Dependent Apoptosis Signaling

The pro-apoptotic activity of this compound is initiated by its modulation of the mitochondrial F₁F₀-ATP synthase. nih.govfrontiersin.orgnih.gov This interaction does not stem from binding to the peripheral benzodiazepine (B76468) receptor (PBR), but rather to the oligomycin-sensitivity conferring protein (OSCP), a key component of the F₁F₀-ATP synthase. nih.govfrontiersin.orgnih.gov This binding event triggers the generation of superoxide (O₂⁻), a reactive oxygen species (ROS), within the mitochondrial respiratory chain. nih.govfrontiersin.orgumich.edu This production of superoxide is crucial, functioning as an upstream second messenger that initiates the apoptotic program. nih.govumich.edujci.orgovid.com

The signaling cascade begins with the newly generated superoxide being transported from the mitochondrial matrix into the cytosol. nih.gov There, it triggers a sequence of events characteristic of the intrinsic apoptotic pathway. nih.govjci.org Key events in this this compound-induced pathway include:

Cytochrome c Release: Following the superoxide signal, cytochrome c is released from the mitochondria into the cytosol. nih.govjci.org

Mitochondrial Depolarization: The release of cytochrome c is coincident with the collapse of the mitochondrial transmembrane potential (ΔΨm). jci.org

Caspase Activation: The presence of cytosolic cytochrome c leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which carry out the systematic dismantling of the cell. nih.govjci.org

Crucially, the entire apoptotic process is dependent on the initial superoxide signal. The use of antioxidants or other agents that prevent the formation of superoxide effectively attenuates the downstream death cascade, preventing cytochrome c release and cell death. nih.govovid.com This demonstrates that superoxide is not merely a byproduct of cellular death but the essential initiating signal in the apoptotic mechanism of this compound. nih.govjci.org

Cell Cycle Modulation

In addition to its potent pro-apoptotic effects, this compound also functions as a significant antiproliferative agent by modulating the cell cycle. aacrjournals.orgnih.gov At concentrations that are sub-apoptotic, the compound can halt cell division without immediately inducing cell death, showcasing a dual-function capability dependent on the cellular context and the magnitude of the initial oxidative signal. aacrjournals.org

Induction of G₁-Phase Cell Cycle Arrest

Treatment with this compound can cause a significant increase in the proportion of cells in the G₁-G₀ phase of the cell cycle, indicating a block at the G₁ checkpoint. jci.orgaacrjournals.org This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. aacrjournals.org In studies using Ramos B cells, this G₁-phase arrest was observed to persist for as long as 72 hours in the continuous presence of the compound. aacrjournals.org This effect on the cell cycle is distinct from its cytotoxic properties, highlighting a separate, growth-inhibitory mechanism. aacrjournals.orgresearchgate.net

p53-Independent Nature of Growth Arrest

A critical feature of the growth arrest induced by this compound is its independence from the tumor suppressor protein p53. aacrjournals.orgnih.govresearchgate.net The compound demonstrates efficacy in cell lines where the p53 gene is mutated or deleted, such as Ramos cells, which express a mutant p53 protein incapable of mediating apoptosis or activating transcription. aacrjournals.org This is significant because many conventional chemotherapies rely on functional p53 to induce apoptosis. The ability of this compound to circumvent this common mechanism of drug resistance makes it a compound of considerable interest. aacrjournals.org This p53-independent pathway suggests that this compound engages cellular machinery that does not rely on this canonical tumor suppression network to halt cell growth. aacrjournals.orgnih.gov

Relationship between Reactive Oxygen Species Levels and Cell Cycle Arrest versus Apoptosis

The decision between cell cycle arrest and apoptosis in a this compound-treated cell appears to be arbitrated by the magnitude of the reactive oxygen species (ROS) signal. aacrjournals.org Both the antiproliferative and cytotoxic effects of this compound are mediated by the generation of ROS. aacrjournals.orgresearchgate.net

Low ROS Levels: Lower concentrations of this compound produce a sustained but relatively low level of intracellular ROS. This moderate oxidative stress is sufficient to trigger the signaling pathways that lead to G₁ growth arrest. aacrjournals.org

High ROS Levels: Higher concentrations of this compound result in a proportionally greater and more rapid increase in ROS levels. This intense oxidative stress surpasses a cellular threshold, activating the apoptotic cascade instead of the cell cycle arrest machinery. aacrjournals.orgnih.gov

This dose-dependent relationship suggests that the cell's fate is determined by the intensity of the initial mitochondrial superoxide signal, which functions as a rheostat, dialing the cellular response between growth inhibition and self-destruction. aacrjournals.org

| Cellular Response | This compound Concentration | Resulting ROS Level | Outcome |

| Antiproliferative | Low | Moderate, Sustained | G₁ Cell Cycle Arrest |

| Cytotoxic | High | High, Acute | Apoptosis |

Intracellular Signal Transduction Cascades

The superoxide signal generated by this compound does not directly cause apoptosis or cell cycle arrest but rather activates specific intracellular signal transduction cascades that execute these programs. A key pathway engaged by this compound-induced oxidative stress is the Mitogen-Activated Protein (MAP) kinase pathway. nih.gov

Activation of Mitogen-Activated Protein (MAP) Kinases (e.g., JNK, ASK1)

Research has demonstrated that this compound-induced superoxide specifically activates a MAP kinase cascade involving Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase (JNK). nih.govnih.gov

The activation sequence is as follows:

ASK1 Activation: In resting cells, ASK1, a MAP kinase kinase kinase (MAPKKK), is held in an inactive state through its association with the redox-sensitive protein thioredoxin (Thx1). nih.gov The superoxide generated by this compound leads to the oxidation of thioredoxin, causing it to dissociate from ASK1. nih.gov

JNK Phosphorylation: Once released from inhibition, ASK1 becomes active and, in turn, phosphorylates and activates downstream kinases, leading specifically to the phosphorylation of JNK, a stress-activated MAP kinase. nih.govnih.gov Notably, treatment with this compound induces the phosphorylation of JNK but not another stress-related MAP kinase, p38. nih.gov

Apoptosis Execution: Activated JNK then signals the activation of the pro-apoptotic Bcl-2 family proteins Bak and Bax, which are critical for inducing mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, committing the cell to apoptosis. nih.gov

The central role of this cascade is confirmed by experiments showing that chemical inhibition of JNK prevents this compound-induced Bax translocation, cytochrome c release, and ultimately, cell death. nih.gov This places the ASK1-JNK signaling axis as a critical link between the initial mitochondrial superoxide signal and the execution of apoptosis. nih.govembopress.orgosti.gov

| Signaling Component | Role in this compound Pathway | Status After this compound Treatment |

| Superoxide (O₂⁻) | Initiating Signal | Increased |

| Thioredoxin (Thx1) | ASK1 Inhibitor | Dissociates from ASK1 |

| ASK1 | MAPKKK | Phosphorylated / Activated |

| JNK | MAPK | Phosphorylated / Activated |

| p38 | MAPK | Not Activated |

| Bak / Bax | Pro-apoptotic Effectors | Activated |

Involvement of Cytosolic Factors in Coupling ROS to Apoptosis

The induction of apoptosis by this compound is not a direct consequence of mitochondrial reactive oxygen species (ROS) production alone; it requires the involvement of extra-mitochondrial, cytosolic factors that relay the oxidative stress signal back to the mitochondria to ensure cell death. nih.govnih.gov Following the generation of superoxide by this compound's interaction with the F1Fo-ATPase, a cascade of events is initiated within the cytosol. nih.gov This signaling pathway critically involves pro-apoptotic proteins from the Bcl-2 family and mitogen-activated protein (MAP) kinases. nih.gov

In mouse embryonic fibroblasts (MEFs), the superoxide signal activates apoptosis signal-regulating kinase 1 (ASK1), which is released from its inhibitor, thioredoxin. nih.gov This initiates a MAP kinase cascade that leads to the specific phosphorylation of c-Jun N-terminal kinase (JNK). nih.gov The apoptotic signal then returns to the mitochondria, mediated by the essential pro-apoptotic Bcl-2 family members, Bax and Bak. nih.govnih.gov These proteins are activated and subsequently trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. nih.gov The release of cytochrome c into the cytosol is a key commitment step, leading to the activation of caspases-9 and 3 and the execution of the apoptotic program. nih.gov The entire process, from JNK activation to cell death, can be blocked by antioxidants, underscoring the central role of ROS as the initial messenger. nih.gov

Interestingly, the specific cytosolic pathway can be cell-type dependent. In Ramos B lymphoma cells, which exhibit high sensitivity to this compound, the mechanism does not rely on the ASK1-JNK axis. nih.gov Instead, the this compound-induced superoxide signal leads to a decrease in the levels of the anti-apoptotic protein Mcl-1. nih.gov This destabilizes the balance between pro- and anti-apoptotic Bcl-2 family proteins. nih.gov The disruption allows for the activation of multiple BH3-only proteins, including Bad, Bim, Bik, and Puma, which act as upstream sensors of the oxidative stress. nih.gov These proteins, in turn, activate Bax and Bak, leading to MOMP and apoptosis. nih.gov Therefore, while the ultimate executioners at the mitochondrial membrane (Bax and Bak) are consistent, the cytosolic signaling machinery that connects the initial ROS pulse to their activation varies between cell types. nih.govnih.gov

Mitochondrial Permeability Transition Pore (mPTP) Regulation

While early studies in isolated mitochondria suggested that this compound-induced superoxide does not directly trigger the mitochondrial permeability transition pore (mPTP), subsequent research has established that this compound is indeed a modulator of the pore. nih.govnih.govnih.govnih.gov The compound acts as an inducer or sensitizer (B1316253) of the mPTP, promoting its opening. nih.govnih.gov This action is directly linked to its binding target, the oligomycin-sensitivity conferring protein (OSCP) subunit of the F1Fo-ATP synthase. nih.govnih.govnih.gov The F1Fo-ATP synthase itself, particularly in its dimeric form, is now considered to be a central component of the mPTP. nih.govnih.gov this compound sensitizes the mPTP to opening in response to calcium (Ca2+), and this inducing effect can be mitigated by phosphate, which is known to influence mPTP regulators. nih.gov

Influence on mPTP Flickering and Mitochondrial Homeostasis

The mPTP does not only open in a high-conductance, permanent state that leads to cell death but also engages in transient, low-conductance openings known as "flickering". nih.govnih.gov This flickering is a physiological process crucial for maintaining mitochondrial homeostasis by releasing excess matrix Ca2+ and ROS. nih.govnih.gov

Research in the context of hereditary spastic paraplegia type 7 (SPG7), a neurodegenerative disease caused by mutations in the mitochondrial protein paraplegin, has highlighted the importance of this compound in this process. nih.gov In both patient-derived fibroblasts and neurons from a mouse model of SPG7, mPTP flickering is significantly impaired. nih.govnih.gov This impairment is linked to the over-activity of sirtuin 3 (SIRT3), which deacetylates cyclophilin D (CyPD), a key mPTP regulator, thereby hampering the pore's ability to open transiently. nih.gov Pharmacological treatment with this compound was found to restore the physiological mPTP flickering. nih.gov By acting as an mPTP inducer, this compound bypasses the inhibitory effect of deacetylated CyPD, normalizes synaptic transmission, and rescues the motor defects in the SPG7 mouse model. nih.govnih.gov This demonstrates that this compound can positively influence mitochondrial homeostasis by promoting the essential, transient opening of the mPTP. nih.gov

Indirect Effects on Permeability Transition Pore Function

The effect of this compound on the mPTP is considered indirect because it does not form the channel itself but rather modulates its gating through a regulatory subunit. nih.gov this compound binds to the OSCP, which is part of the F1Fo-ATP synthase's stator stalk, situated in the mitochondrial matrix. nih.govnih.gov It is hypothesized that this binding event induces a conformational change that is transmitted through the protein complex to the pore-forming elements within the inner mitochondrial membrane. nih.govnih.gov

This allosteric modulation makes the pore more susceptible to opening when triggered by other stimuli, most notably Ca2+. nih.gov The PTP is thought to form at the interface between two adjacent F1Fo-ATP synthase dimers in the membrane. nih.gov The effect of this compound, which binds to the matrix-facing OSCP, must therefore be transmitted to this membrane interface to influence its permeability properties, confirming the indirect nature of its action. nih.gov

Comparison with Known Permeability Transition Pore Agonists

The action of this compound on the mPTP can be understood by comparing it with other known modulators. This compound is considered a chemical mimic of Cyclophilin D (CyPD), a well-established endogenous sensitizer of the pore. nih.gov Both this compound and CyPD are thought to exert their effects by binding to the OSCP subunit, thereby favoring a Ca2+-induced conformational stress on the ATP synthase complex that leads to pore opening. nih.govnih.gov However, a key distinction is that this compound can bypass the regulatory state of CyPD, as it was able to induce mPTP flickering even when CyPD was deacetylated and less active. nih.gov

In contrast, Cyclosporin A (CsA) is a potent inhibitor of the mPTP. researchgate.netnih.gov It functions by binding to CyPD in the matrix, preventing its interaction with the ATP synthase complex and thus "desensitizing" the pore to Ca2+. nih.govresearchgate.net Therefore, CsA acts as a functional antagonist to the sensitizing effects of both CyPD and this compound.

Other chemical inducers like phenylarsine (B13959437) oxide (PhAsO) also promote mPTP opening, and studies with reconstituted ATP synthase dimers have shown that this compound can elicit channel activity similar to that of PhAsO. nih.govresearchgate.net Ultimately, the primary physiological agonist for the mPTP is Ca2+. nih.gov this compound's role is not to replace Ca2+ but to act as a sensitizer, lowering the concentration of matrix Ca2+ required to trigger the permeability transition. nih.gov

Target Cell Selectivity and Context Dependent Biological Activities

Selective Cytotoxicity Towards Lymphoid Cells

Research has consistently shown that BZ-423 exhibits a pronounced cytotoxic and antiproliferative effect on lymphocytes, a characteristic that is less potent in other cell lineages. aacrjournals.orgfrontiersin.org This selective action forms the basis of its observed therapeutic properties in preclinical models of autoimmune disease. nih.govnih.gov

This compound is particularly effective against malignant B-cell lines derived from Burkitt's lymphoma, such as Ramos B cells. nih.gov In these cells, the compound induces apoptosis, a form of programmed cell death, characterized by cell shrinkage, nuclear condensation, and DNA fragmentation. frontiersin.orgjci.org The median effective dose (ED50) for this compound to induce cell death in Ramos cells after 24 hours has been reported to be approximately 4 μM. nih.gov

Beyond inducing cell death, this compound also functions as a potent antiproliferative agent, causing a G1-phase arrest in the cell cycle. nih.gov This growth inhibition is linked to the compound's ability to rapidly and specifically deplete c-myc protein levels. aacrjournals.orgnih.gov In Ramos cells treated with this compound, c-myc protein was observed to decrease significantly within 4 hours and by over 90% after 24 hours. aacrjournals.org This action is significant as the MYC gene is a hallmark of Burkitt's lymphoma. nih.gov The cytotoxic effects of this compound on these malignant B-cell lines have been shown to be independent of the cells' Epstein-Barr virus (EBV) status, p53 function, and the overexpression of certain anti-apoptotic proteins. aacrjournals.orgnih.gov

Table 1: Effect of this compound on c-myc Protein Levels in Ramos B Cells

| Time (hours) | c-myc Protein Level Reduction |

|---|---|

| 4 | Significant Decrease |

| 24 | >90% |

Data sourced from studies on Ramos cells treated with this compound, showing a rapid and sustained depletion of the c-myc oncoprotein. aacrjournals.org

This compound demonstrates notable selectivity for autoreactive lymphocytes, which are key drivers of autoimmune diseases like systemic lupus erythematosus (SLE). nih.gov In murine models of lupus, this compound specifically targets and eliminates pathogenic germinal center B cells, which are responsible for producing autoantibodies. nih.govjci.org This leads to an amelioration of disease symptoms, including reduced glomerulonephritis. jci.org

The compound's mechanism appears to exploit the physiological state of these cells. The pro-apoptotic action of this compound is more effective in B cells that have been activated via their B cell receptor, suggesting that the compound preferentially targets hyperactivated, disease-causing lymphocytes. nih.gov Furthermore, this compound has been shown to cause selective apoptosis of activated T cells in experimental models of graft-versus-host disease (GVHD), while leaving resting lymphocytes unaffected. aacrjournals.org

Differential Cellular Responses Based on Cellular Environment

The biological outcomes of this compound treatment are not solely determined by cell type but are also heavily influenced by the specific intracellular environment.

The primary mechanism of this compound involves the generation of reactive oxygen species (ROS), specifically the superoxide (B77818) radical (O₂⁻). nih.govjci.org this compound binds to the oligomycin-sensitivity conferring protein (OSCP) subunit of the mitochondrial F₁F₀-ATPase, an enzyme central to cellular energy production. nih.govnih.gov This interaction inhibits the enzyme, leading to the production of superoxide within the mitochondria. nih.gov This superoxide then acts as a critical second messenger, initiating downstream cellular events. nih.govnih.gov

The magnitude of this ROS response appears to be a key determinant of the cell's fate. Lower concentrations of this compound may produce a level of ROS that results in growth arrest, whereas higher concentrations can generate a greater ROS surge that triggers apoptosis. aacrjournals.org The intrinsic antioxidant capacity of a cell can therefore influence its sensitivity to this compound. Lymphocytes appear to be more sensitive than fibroblasts, which may be related to differences in their ability to manage this sudden oxidative stress. nih.gov

Table 2: Time Course of this compound-Induced Events in Ramos B Cells

| Event | Onset Time (after 10 µM this compound treatment) |

|---|---|

| Superoxide (O₂⁻) Generation | ~1 hour |

| Mcl-1 Decrease | ~2 hours |

| Bax Translocation | ~3 hours |

| Caspase Activation | ~3-4 hours |

| Cytochrome c Release | ~4-5 hours |

| Mitochondrial Depolarization | ~5-6 hours |

Data synthesized from kinetic studies in Ramos cells, illustrating the sequence of events following the initial superoxide signal. nih.govresearchgate.net

The Bcl-2 family of proteins, which are central regulators of apoptosis, play a crucial role in the signaling cascade initiated by this compound. nih.gov While overexpression of the anti-apoptotic proteins Bcl-2 and Bcl-xL did not confer significant resistance to this compound's cytotoxic effects in Ramos cells, the pathway is critically dependent on other members of this family. aacrjournals.org

Effects on Other Cell Types (e.g., Keratinocytes, Fibroblasts, Neurons)

This compound also exerts effects on non-lymphoid cells, although the sensitivity can differ. The compound has been shown to have anti-proliferative and pro-apoptotic effects on both keratinocytes and fibroblasts. researchgate.net Similar to its action in lymphocytes, these effects are mediated by the generation of intracellular ROS. researchgate.net However, studies have indicated that lymphocytes exhibit a greater sensitivity to this compound compared to fibroblasts, suggesting a wider therapeutic window for targeting lymphoid-driven conditions. nih.gov

Currently, there is a lack of available research data specifically detailing the effects of this compound on neurons.

Preclinical Therapeutic Implications and Disease Models

Immunomodulatory Properties in Autoimmune Diseases

BZ-423 has demonstrated notable immunomodulatory effects in several preclinical models of autoimmune diseases. Its activity appears to be mediated through the induction of reactive oxygen species (ROS), specifically superoxide (B77818), which can trigger apoptosis in pathogenic cell populations. jci.orgaacrjournals.org

In the (NZB × NZW)F1 (NZB/W) murine model, which spontaneously develops a disease akin to human Systemic Lupus Erythematosus (SLE), this compound has shown significant therapeutic activity. jci.orgnih.gov Administration of this compound over a 12-week period led to a marked reduction in the histological signs of glomerulonephritis, a severe kidney complication associated with lupus. jci.orgovid.com This therapeutic effect is linked to the compound's ability to target and eliminate the pathologically expanded B cells within germinal centers that are central to the disease's progression. jci.orgnih.gov The NZB/W mouse model is a classic and widely used model for studying SLE, as the F1 hybrids develop a severe lupus-like condition that includes key features of the human disease such as lymphadenopathy, splenomegaly, and the production of anti-nuclear autoantibodies, culminating in kidney failure. nih.gov

Research has indicated that this compound can ameliorate disease in animal models of SLE that also present with lymphoproliferative characteristics. aacrjournals.orgnih.gov In the MRL/MpJ-Faslpr (MRL-lpr) mouse model, where autoreactive T cells drive a lupus-like syndrome, treatment with this compound resulted in a beneficial shift in the Th1/Th2 cell balance and a decrease in certain T-cell subsets. aacrjournals.org This modulation of the T-cell population contributes to a reduction in the autoimmune damage inflicted on kidneys and other organs. aacrjournals.org The compound's cytotoxic activity against lymphocytes is a key mechanism behind these observations. aacrjournals.org

A key pathological feature of the (NZB × NZW)F1 lupus mouse model is the aberrant survival and proliferation of B cells in germinal centers (GCs), leading to GC hyperplasia. jci.org this compound has been shown to specifically target and control this hyperplasia. jci.orgumich.edu By inducing apoptosis in these hyperactive B cells, this compound effectively reduces the population of cells that drive the autoimmune response in this model. nih.gov The mechanism involves the generation of superoxide as an upstream signal that initiates the apoptotic process in these cells. jci.orgovid.com

Table 1: Effects of this compound in an NZB/W Murine Model of Lupus

| Endpoint | Observation in this compound Treated Mice | Reference |

|---|---|---|

| Germinal Center B Cells | Pathological expansion eliminated | aacrjournals.org |

| Germinal Center Hyperplasia | Specifically controlled | jci.org |

| Glomerulonephritis | Histological evidence reduced | jci.orgovid.com |

| Autoimmune Damage | Decreased in kidneys and other organs | aacrjournals.org |

The therapeutic potential of this compound extends to models of psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes. scienceblog.comnih.gov In a model using human psoriatic skin transplanted onto severe combined immunodeficient (SCID) mice, topical application of this compound was found to reduce epidermal hyperplasia. nih.gov Furthermore, this compound suppressed the proliferation of human epidermal keratinocytes in monolayer cultures. nih.gov This anti-proliferative effect is associated with an increase in oxidant generation within the keratinocytes. nih.gov

Table 2: In Vitro Effects of this compound on Human Skin Cells

| Cell Type | Effect of this compound | Associated Mechanisms | Reference |

|---|---|---|---|

| Epidermal Keratinocytes | Suppressed proliferation | Increased oxidant generation; Redistribution of β-catenin; Reduced c-myc and cyclin D1 levels | nih.gov |

| Dermal Fibroblasts | Less sensitive to growth suppression compared to keratinocytes | Not specified | nih.gov |

Neurological and Neurodegenerative Disease Research

Investigations into this compound have also entered the realm of neurodegenerative disorders, specifically focusing on diseases with underlying mitochondrial dysfunction.

Hereditary Spastic Paraplegia Type 7 (SPG7) is a degenerative neurological disorder caused by mutations in the SPG7 gene, which codes for the mitochondrial protein paraplegin. hspersunite.org.aunih.gov This condition is characterized by progressive weakness and spasticity in the lower limbs. nih.govorpha.net In a mouse model of SPG7, the absence of paraplegin was shown to impair the flickering of the mitochondrial permeability transition pore (mPTP), a critical process for maintaining mitochondrial health and efficient synaptic function. hspersunite.org.au This impairment leads to defective neurotransmitter release. hspersunite.org.au Pharmacological treatment with this compound was found to normalize synaptic transmission and rescue the motor impairments observed in the SPG7 mouse model. hspersunite.org.au The compound is believed to act as an inducer of the mPTP, thereby bypassing the functional defect caused by the absence of paraplegin. hspersunite.org.auresearchgate.net

Table 3: this compound Effects in an SPG7 Mouse Model

| Pathological Feature | Effect of this compound Treatment | Reference |

|---|---|---|

| Synaptic Transmission | Normalized | hspersunite.org.au |

| Motor Impairment | Rescued | hspersunite.org.au |

| Neuronal Phenotypes | Rescued disease-associated phenotypes in patient-derived neurons | researchgate.net |

Rescue of Mitochondrial and Neurological Deficits

Research has identified this compound as a compound capable of directly influencing mitochondrial function, which is often impaired in neurodegenerative diseases. In preclinical models of Hereditary Spastic Paraplegia (HSP), a neurodegenerative disorder, this compound has shown promise in correcting disease-associated phenotypes at both the mitochondrial and neuronal levels.

In a study involving patient-derived neurons for HSP-SPG7, which exhibit defects such as increased mitochondrial size, reduced membrane potential, and impaired neurite growth, treatment with low nanomolar concentrations of this compound led to significant improvements. nih.gov The compound, acting as a regulator of the mitochondrial permeability transition pore, successfully restored normal mitochondrial morphology and membrane potential. nih.gov This mitochondrial rescue was directly linked to the amelioration of neurological defects, including the restoration of neurite complexity and length, improved cell viability, and a reduction in axonal degeneration. nih.gov These findings establish a direct connection between the mitochondrial-rescuing effects of this compound and the alleviation of neuronal deficits in a disease model. nih.gov

Table 1: Effects of this compound on Neuronal and Mitochondrial Deficits in HSP-SPG7 Patient Neurons

| Phenotype | Observation in Untreated Patient Neurons | Effect of this compound Treatment |

|---|---|---|

| Mitochondrial Morphology | Increased mitochondrial size | Restoration to control levels |

| Mitochondrial Function | Reduced membrane potential | Restoration to control levels |

| Neuronal Morphology | Reduced neurite complexity and length | Restoration of normal morphology |

| Neuronal Viability | Reduced viability, increased degeneration | Rescue of viability and reduced degeneration |

Data sourced from a study on SPG7 hereditary spastic paraplegia patient neurons. nih.gov

Normalization of Synaptic Transmission and Motor Impairment

The benefits of this compound in preclinical models extend beyond cellular morphology to functional outcomes. In a mouse model deficient in paraplegin, which mirrors the characteristics of HSP, treatment with this compound resulted in the normalization of synaptic transmission and a rescue of motor impairments. nih.gov This suggests that the compound's ability to correct mitochondrial dysfunction can translate into tangible improvements in neuronal communication and motor function. However, it is noted that this compound can have off-target effects, including anti-proliferative and cytotoxic activities, at higher concentrations. nih.gov The research into its effects on synaptic transmission and motor function is still emerging, with current data primarily derived from studies on specific genetic neurodegenerative models.

Development as a Selective Proapoptotic Agent in Pathogenic Cells

A significant body of research has focused on the development of this compound as a selective proapoptotic (pro-cell death) agent that targets pathogenic cells, particularly in the context of autoimmune diseases and cancer. frontiersin.orgaacrjournals.orgnih.govnih.gov This selectivity is a key feature of its therapeutic potential, as it shows less toxicity compared to some traditional drugs. nih.gov

The mechanism of this compound is distinct from that of anxiolytic benzodiazepines. aacrjournals.org It does not bind to the central benzodiazepine (B76468) receptor but instead targets the mitochondrial F1Fo-ATPase, an enzyme critical for ATP synthesis. frontiersin.orgnih.govnih.govnih.gov Specifically, this compound binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the enzyme. frontiersin.orgnih.govmonash.edu

This interaction does not lead to a severe depletion of ATP but rather moderately decreases ATP synthesis while significantly increasing the production of superoxide, a reactive oxygen species (ROS). nih.govjci.org The generated superoxide acts as a critical second messenger, initiating a cascade of events that lead to apoptosis. aacrjournals.orgnih.govnih.govjci.org This process involves the activation of a specific signaling pathway that includes the cytosolic protein ASK1 and the kinase JNK, leading to the activation of the pro-apoptotic proteins Bak and Bax. nih.gov The activation of Bak and Bax results in mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, a commitment to apoptosis. nih.govnih.gov

This mechanism has been demonstrated to be effective in various pathogenic cell types. In mouse models of lupus, this compound selectively kills pathogenic lymphocytes, suppressing autoimmunity and prolonging survival. frontiersin.orgnih.gov It has also shown cytotoxic activity against malignant B-cell lines, such as those derived from Burkitt's lymphoma, irrespective of their p53 or Bcl-2 expression status, which are common factors in drug resistance. aacrjournals.orgnih.gov The selectivity of this compound is believed to arise from differences in the redox balance and signaling pathways in pathogenic cells compared to healthy cells, making them more susceptible to the superoxide-induced death signal. nih.gov

Table 2: Mechanistic Profile of this compound as a Proapoptotic Agent

| Feature | Description |

|---|---|

| Molecular Target | Oligomycin sensitivity-conferring protein (OSCP) of mitochondrial F1Fo-ATPase frontiersin.orgnih.gov |

| Primary Effect | Inhibition of F1Fo-ATPase activity nih.govnih.gov |

| Key Signaling Molecule | Generation of mitochondrial superoxide (O₂⁻) aacrjournals.orgnih.govjci.org |

| Apoptotic Pathway | Activation of ASK1-JNK and subsequent activation of Bak and Bax nih.gov |

| Cellular Outcome | Selective apoptosis of pathogenic cells frontiersin.orgnih.gov |

This table summarizes the key steps in the proapoptotic mechanism of this compound based on multiple research findings.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oligomycin |

| Bak |

| Bax |

| p53 |

| Bcl-2 |

| ASK1 |

| JNK |

Methodologies and Experimental Approaches in Bz 423 Research

In Vitro Cellular and Biochemical Assays

Research into Bz-423 has utilized a diverse array of cell culture models to understand its effects across different cell types and disease contexts. These models have been instrumental in defining the compound's selective cytotoxicity and antiproliferative properties.

B-cell Lines: Malignant B-cell lines, particularly those derived from Burkitt's lymphoma such as Ramos and Raji cells, have been a primary model system. mdpi.comencyclopedia.pub Phenotype screening in Ramos B cells first revealed that this compound induces characteristics of apoptosis, including cell shrinkage, nuclear condensation, and DNA fragmentation. frontiersin.orgresearchgate.net These cell lines are valuable because they model aspects of germinal center (GC) B-cell physiology, which is relevant to autoimmune diseases like systemic lupus erythematosus (SLE) and B-cell malignancies. mdpi.comnih.gov Studies have shown that this compound is cytotoxic to these B-cell lines regardless of their Epstein-Barr virus (EBV) status or their expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.comnih.gov

Mouse Embryonic Fibroblasts (MEFs): MEFs have been critical for dissecting the genetic basis of the apoptotic pathway induced by this compound. nih.gov Experiments using MEFs with targeted knockouts of key apoptotic proteins have clarified the roles of specific molecules. For instance, studies with MEFs lacking both Bak and Bax demonstrated that these pro-apoptotic proteins are essential for this compound-induced apoptosis. nih.gov This model system was also used to identify the activation of a specific signaling cascade involving ASK1 and JNK as a crucial link between the this compound-induced superoxide (B77818) signal and the downstream apoptotic machinery. nih.gov

Patient-Derived Cells: To model human diseases more accurately, research has extended to patient-derived cells. In studies of Hereditary Spastic Paraplegia type 7 (SPG7), a neurodegenerative disorder linked to mitochondrial dysfunction, induced pluripotent stem cells (iPSCs) were generated from patient skin fibroblasts or peripheral blood mononuclear cells. mdpi.comfrontiersin.orgnih.gov These iPSCs provide a renewable source of patient-specific cells for investigation. biologists.comnih.gov

iPS-Derived Neurons: The patient-derived iPSCs were subsequently differentiated into cortical neurons. mdpi.com These iPS-derived neurons faithfully recapitulated disease-specific phenotypes, such as reduced neurite complexity, mitochondrial dysfunction, increased degeneration, and reduced viability. mdpi.comnih.gov This "disease-in-a-dish" model proved invaluable for testing the therapeutic potential of this compound. Treatment with the compound was shown to rescue many of these neuronal defects, establishing a direct link between the mitochondrial dysfunction targeted by this compound and the neuronal pathology of SPG7. mdpi.comfrontiersin.orgnih.gov

Other cell models, such as Human Embryonic Kidney (HEK) cells and the yeast Saccharomyces cerevisiae, have also been used, primarily to investigate the compound's specific interaction with its molecular target, the F1Fo-ATP synthase. frontiersin.orgresearchgate.netfrontiersin.org

A primary and essential step in the mechanism of this compound is the rapid generation of intracellular reactive oxygen species (ROS), specifically the superoxide anion (O₂•⁻). nih.gov The principal technique used to detect and quantify this superoxide burst is staining with Dihydroethidium (DHE). researchgate.net

DHE is a cell-permeable fluorescent probe. Once inside the cell, it is oxidized primarily by superoxide to form 2-hydroxyethidium, a product that intercalates with DNA and emits a distinct red fluorescence. This change in fluorescence can be measured using flow cytometry or fluorescence microscopy.

Studies consistently show that treating cells, such as Ramos B-cells or MEFs, with this compound leads to a rapid (within one hour) and significant increase in DHE-derived fluorescence. This superoxide signal is a critical upstream event, as scavenging these ROS with antioxidants can attenuate or block the downstream effects of this compound, including apoptosis and cell cycle arrest. mdpi.comnih.gov The magnitude of the ROS response may also determine the cellular outcome; lower concentrations of this compound produce a sustained, lower-level ROS signal that leads to growth arrest, while higher concentrations generate a larger ROS burst that triggers apoptosis. mdpi.com

Table 1: this compound-Induced Superoxide Production in Ramos B-Cells

| Treatment Condition | Measurement Time | Method | Key Finding | Reference |

|---|---|---|---|---|

| This compound (5-10 µM) | 1 hour | DHE Staining & Flow Cytometry | Dose-dependent increase in median fluorescence intensity, indicating superoxide production. | researchgate.net |

| This compound (20 µM) | 1 hour | DCF Fluorescence & Flow Cytometry | Significant increase in ROS response compared to vehicle control. | mdpi.com |

This table is a representative summary of findings. For exact quantitative values, refer to the cited literature.

To confirm that the cell death induced by this compound occurs via apoptosis, a variety of established techniques are employed. These methods detect key biochemical and morphological hallmarks of the apoptotic process.

Annexin V Staining: During the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry. Studies have used Annexin V staining to demonstrate that this compound selectively induces apoptosis in activated lymphocytes. nih.gov

DNA Fragmentation Analysis: A later event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments by caspase-activated DNases. This results in a population of cells with a fractional DNA content (sub-G1). This DNA fragmentation can be quantified by staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide, and analyzing the DNA content by flow cytometry. The appearance of a "sub-G1 peak" is a clear indicator of apoptotic cell death. This method has been widely used to confirm the pro-apoptotic effects of this compound in B-cell lines. mdpi.com

Caspase Activity Assays: Caspases are a family of cysteine proteases that execute the apoptotic program. This compound is known to activate an intrinsic, mitochondria-dependent apoptotic pathway, which involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov Caspase activity can be measured using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are composed of a specific amino acid sequence recognized by the caspase, linked to a chromophore or fluorophore. Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified. Studies have confirmed the activation of caspase-9 and caspase-3 following this compound treatment, consistent with the release of cytochrome c and activation of the apoptosome. nih.gov

In addition to these quantitative assays, morphological changes consistent with apoptosis, such as cell shrinkage, cytoplasmic vacuolization, and nuclear condensation, have been observed through microscopy. frontiersin.orgresearchgate.net

Beyond its ability to induce apoptosis at higher concentrations, this compound also functions as a potent antiproliferative agent at lower, sub-apoptotic concentrations. mdpi.comnih.gov This effect is mediated by the compound's ability to halt cell cycle progression.

The primary method for analyzing the cell cycle is flow cytometry. Cells are fixed, treated with RNase to remove RNA, and stained with a DNA-binding dye like propidium iodide. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Research has shown that treating malignant B-cells (Ramos line) with this compound causes a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. mdpi.com This G1 arrest is detectable within 24 hours of treatment and can be sustained for up to 72 hours. mdpi.com Notably, this cell cycle arrest occurs independently of the tumor suppressor protein p53, as it is observed in cell lines with mutated or non-functional p53. mdpi.comnih.gov The mechanism underlying this G1 arrest has been linked to the ability of this compound to trigger the rapid and specific degradation of the c-myc oncoprotein, a key regulator of cell growth and proliferation. encyclopedia.pubbiologists.com

Table 2: Effect of this compound on Cell Cycle Distribution in Ramos B-Cells

| Treatment | Time Point | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|---|

| Vehicle Control | 24 hours | ~45% | ~40% | ~15% | mdpi.com |

Data are approximate and illustrative of the trend reported in the cited literature. The study showed a significant increase in the G1-G0 population with a corresponding reduction in S and G2 cells.

The mitochondrion is the central hub for this compound's activity. The compound's molecular target, the F1Fo-ATP synthase (also known as Complex V), is located in the inner mitochondrial membrane. Consequently, assessing mitochondrial function is paramount in this compound research.

Oxygen Consumption: Cellular oxygen consumption rates (OCR) are a key measure of mitochondrial respiration. This compound is known to inhibit the F1Fo-ATP synthase, which blocks the flow of protons back into the mitochondrial matrix that is coupled to ATP synthesis. This inhibition leads to a buildup of the proton motive force and causes a transition from active (State 3) to resting (State 4) respiration, effectively blocking respiratory chain function. encyclopedia.pubbiologists.com This inhibition of oxygen consumption is a key indicator of this compound's action on its target.

ATP Synthesis/Hydrolysis Rates: Direct enzymatic assays are used to measure the effect of this compound on its target. Using isolated sub-mitochondrial particles (SMPs) or purified F1Fo-ATPase, researchers have demonstrated that this compound inhibits both ATP synthesis and ATP hydrolysis. frontiersin.org In perfused HEK cells, this compound reduced mitochondrial ATP synthesis rates with an IC₅₀ of less than 5 µM. frontiersin.org Quantitative analysis revealed it acts as an uncompetitive inhibitor, decreasing the Vmax for ATP synthesis. frontiersin.org

Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a key component of the proton motive force generated by the electron transport chain. The collapse of ΔΨm is a critical event in the intrinsic apoptotic pathway. The potential is typically measured using fluorescent cationic dyes, such as 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC₆(3)) or Rhodamine 123, which accumulate in the negatively charged mitochondrial matrix. nih.gov A decrease in fluorescence indicates mitochondrial depolarization. Treatment with this compound leads to the collapse of ΔΨm in whole cells, an event that follows the initial superoxide burst and is associated with the release of cytochrome c. mdpi.comnih.gov

Table 3: Summary of this compound Effects on Mitochondrial Parameters

| Parameter | Assay/Method | Model System | Key Finding | Reference |

|---|---|---|---|---|

| ATP Synthesis | Luciferase-based assay | Perfused HEK Cells | Inhibition of ATP synthesis with IC₅₀ < 5 µM. | frontiersin.org |

| ATP Synthesis/Hydrolysis | Enzymatic assays | Isolated sub-mitochondrial particles | Inhibition of both ATP synthesis and hydrolysis. | frontiersin.org |

| Mitochondrial Respiration | Oxygen consumption measurement | Lymphocytes/B-cells | Induces a State 3 to State 4 respiratory transition, inhibiting respiration. | encyclopedia.pub |

To dissect the molecular signaling events downstream of this compound's interaction with its mitochondrial target, researchers rely heavily on biochemical fractionation and protein analysis techniques.

Biochemical Fractionation: This technique is used to separate cellular components into distinct fractions, most commonly isolating mitochondria from the cytosol. nih.gov Cells are lysed under gentle conditions that preserve organelle integrity, and fractions are separated by differential centrifugation. The purity of the resulting mitochondrial and cytosolic fractions is verified by immunoblotting for marker proteins specific to each compartment, such as COX IV for mitochondria and GAPDH or β-tubulin for the cytosol. nih.gov This approach has been essential for demonstrating that this compound's target is located within the mitochondria and for tracking the translocation of proteins during apoptosis. nih.govnih.gov For example, fractionation followed by immunoblotting has been used to show the release of cytochrome c from the mitochondrial intermembrane space into the cytosol and the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria upon this compound treatment. nih.gov

Protein Analysis:

Immunoblotting (Western Blotting): This is a cornerstone technique used to detect and quantify specific proteins in a sample. It has been used extensively in this compound research to measure changes in the levels of key signaling proteins. Examples include showing the degradation of Mcl-1 and c-myc proteins, the activation of MAP kinases like JNK via detection of its phosphorylated form, and confirming the presence or absence of proteins in knockout cell lines. encyclopedia.pubnih.gov

Immunoprecipitation (IP): IP is used to isolate a specific protein and its binding partners from a complex mixture. An antibody for the protein of interest is used to pull it out of a cell lysate. This technique has been used to study protein-protein interactions within the this compound signaling pathway. For instance, IP was used to show that in Ramos B-cells, unlike in fibroblasts, this compound does not cause the dissociation of the kinase ASK1 from its inhibitor, thioredoxin. Co-immunoprecipitation has also been used to study the physical association between subunits of the F-ATP synthase and other mitochondrial proteins.

Molecular Biology Techniques

Molecular biology techniques have been fundamental in dissecting the cellular pathways modulated by this compound, particularly in confirming its targets and understanding the subsequent apoptotic signaling cascades.

RNA interference (RNAi) has been a critical tool for validating the molecular target of this compound. nih.gov This gene silencing technique is used to reduce the expression of specific genes, allowing researchers to observe the functional consequences. In the context of this compound research, RNAi was used to knock down the expression of the gene encoding the oligomycin (B223565) sensitivity conferring protein (OSCP), a subunit of the mitochondrial F₁F₀-ATPase. nih.gov

The rationale behind this approach was to test the hypothesis that OSCP is the direct target of this compound. If the cellular effects of this compound are indeed mediated through OSCP, then cells with reduced OSCP levels should exhibit a diminished response to the compound. Experiments confirmed that cells with reduced OSCP expression, achieved through RNAi, showed decreased sensitivity to this compound. nih.gov This provided strong evidence that OSCP is the essential mediator of this compound's activity. nih.gov

Furthermore, RNAi, specifically using small interfering RNA (siRNA), has been employed to investigate the downstream apoptotic pathways triggered by this compound. Researchers have knocked down the expression of key apoptosis-related proteins, including Bax, Bak, Bad, Bim, Bik, and Puma, to determine their roles in the cell death process initiated by this compound. nih.gov